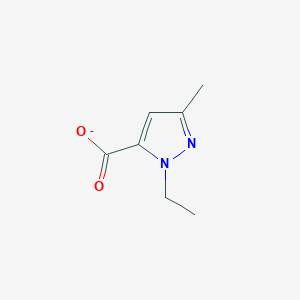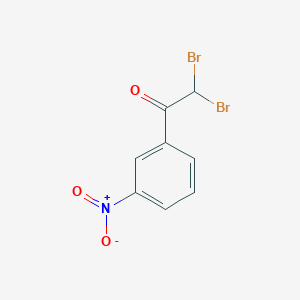
2,2-Dibromo-1-(3-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dibromo-1-(3-nitrophenyl)ethanone is an organic compound characterized by the presence of two bromine atoms and a nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dibromo-1-(3-nitrophenyl)ethanone typically involves the bromination of 1-(3-nitrophenyl)ethanone. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dibromo-1-(3-nitrophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized products.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products Formed:
Substitution: Formation of 1-(3-nitrophenyl)ethanone derivatives.
Reduction: Formation of 2,2-dibromo-1-(3-aminophenyl)ethanone.
Oxidation: Formation of 2,2-dibromo-1-(3-nitrophenyl)acetic acid.
Scientific Research Applications
2,2-Dibromo-1-(3-nitrophenyl)ethanone has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 2,2-Dibromo-1-(3-nitrophenyl)ethanone involves its reactivity with nucleophiles, leading to the formation of covalent bonds with biological molecules. The bromine atoms act as electrophilic centers, facilitating nucleophilic attack. The nitro group can undergo reduction, influencing the compound’s reactivity and interaction with molecular targets .
Comparison with Similar Compounds
- 2,2-Dibromo-1-(4-nitrophenyl)ethanone
- 2,2-Dibromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone
- 2-Bromo-1-(3-chloro-4-hydroxyphenyl)ethanone
Comparison: Compared to its analogs, this compound exhibits distinct reactivity patterns and biological activities, making it a valuable compound for specific research and industrial applications .
Properties
CAS No. |
13651-07-5 |
|---|---|
Molecular Formula |
C8H5Br2NO3 |
Molecular Weight |
322.94 g/mol |
IUPAC Name |
2,2-dibromo-1-(3-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5Br2NO3/c9-8(10)7(12)5-2-1-3-6(4-5)11(13)14/h1-4,8H |
InChI Key |
DPEJIZUJOLUGJI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-[2-(Trifluoromethoxy)benzyl]hydroxylamine Hydrochloride](/img/structure/B13707295.png)
![3-Oxabicyclo[3.1.0]hexane-6-boronic Acid Pinacol Ester](/img/structure/B13707300.png)

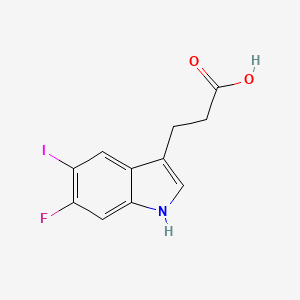
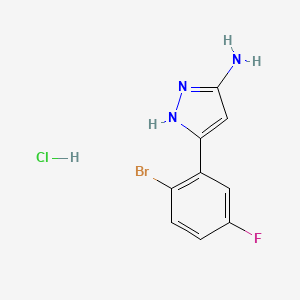
![1-Chloro-3-[2-(chloromethoxy)ethyl]benzene](/img/structure/B13707324.png)
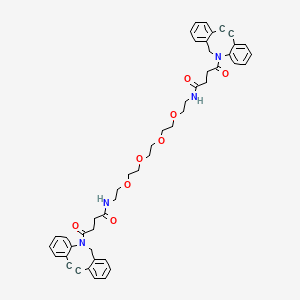
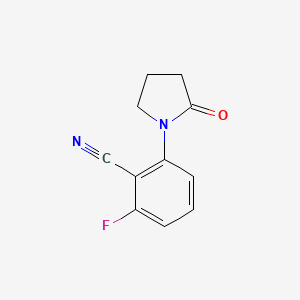

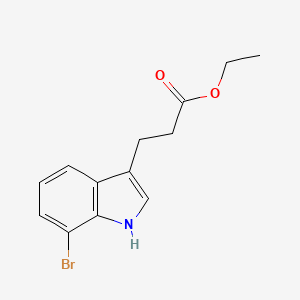
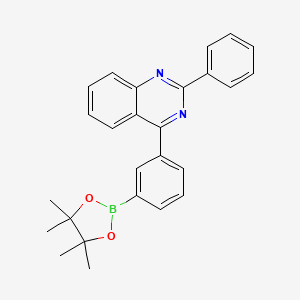
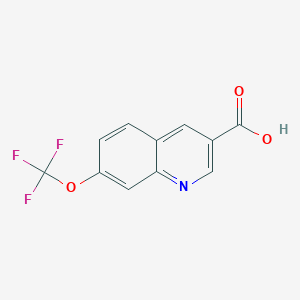
![1-[3-(Methylthio)phenyl]-2-pyrrolidinone](/img/structure/B13707369.png)
